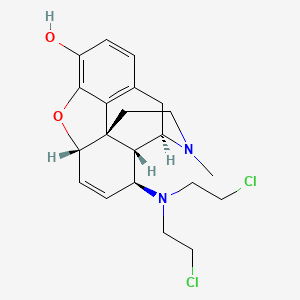

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

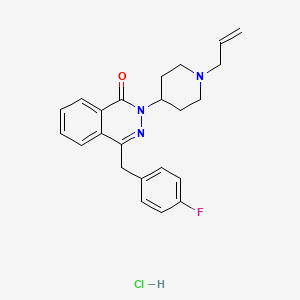

8β-(Bis(2-chloroéthyl)amino)-6,7-didéhydro-3-hydroxy-17-méthyl-4,5α-époxymorphinane est un composé organique complexe ayant des applications significatives en chimie médicinale. Ce composé est un dérivé du morphinane, une classe de composés connus pour leurs propriétés analgésiques. La présence du groupe bis(2-chloroéthyl)amino suggère une activité alkylante potentielle, souvent associée à des propriétés anticancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 8β-(Bis(2-chloroéthyl)amino)-6,7-didéhydro-3-hydroxy-17-méthyl-4,5α-époxymorphinane implique généralement plusieurs étapes, en partant de dérivés morphinaniques plus simples.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

8β-(Bis(2-chloroéthyl)amino)-6,7-didéhydro-3-hydroxy-17-méthyl-4,5α-époxymorphinane peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde.

Réduction : Les doubles liaisons de la structure peuvent être réduites en liaisons simples.

Substitution : Le groupe bis(2-chloroéthyl)amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants pour ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles comme l'azoture de sodium pour les réactions de substitution .

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques utilisées. Par exemple, l'oxydation du groupe hydroxyle donnerait une cétone, tandis que la réduction des doubles liaisons donnerait un dérivé morphinanique entièrement saturé .

Applications de la recherche scientifique

8β-(Bis(2-chloroéthyl)amino)-6,7-didéhydro-3-hydroxy-17-méthyl-4,5α-époxymorphinane a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de dérivés morphinaniques plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et intermédiaires chimiques.

Mécanisme d'action

Le mécanisme d'action de 8β-(Bis(2-chloroéthyl)amino)-6,7-didéhydro-3-hydroxy-17-méthyl-4,5α-époxymorphinane implique l'alkylation de l'ADN. Le groupe bis(2-chloroéthyl)amino peut former des liaisons covalentes avec les bases guanine de l'ADN, conduisant à une réticulation et à une inhibition de la réplication et de la transcription de l'ADN. Cela entraîne une cytotoxicité, en particulier dans les cellules en division rapide, ce qui en fait un agent anticancéreux potentiel .

Applications De Recherche Scientifique

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

The mechanism of action of 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in cytotoxicity, particularly in rapidly dividing cells, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Composés similaires

Melphalan : Un autre agent alkylant de la moutarde à l'azote utilisé dans le traitement du cancer.

Cyclophosphamide : Un agent chimiothérapeutique largement utilisé ayant des propriétés alkylantes similaires.

Chlorambucil : Un autre agent alkylant utilisé dans le traitement de la leucémie lymphoïde chronique.

Unicité

8β-(Bis(2-chloroéthyl)amino)-6,7-didéhydro-3-hydroxy-17-méthyl-4,5α-époxymorphinane est unique en raison de son squelette morphinanique, qui confère des propriétés pharmacologiques supplémentaires, telles que des effets analgésiques potentiels, qui ne sont pas présents dans d'autres agents alkylants comme le melphalan ou le cyclophosphamide .

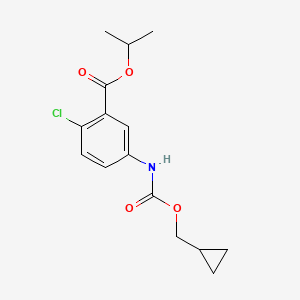

Propriétés

Numéro CAS |

90246-16-5 |

|---|---|

Formule moléculaire |

C21H26Cl2N2O2 |

Poids moléculaire |

409.3 g/mol |

Nom IUPAC |

(4R,4aR,5S,7aS,12bS)-5-[bis(2-chloroethyl)amino]-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C21H26Cl2N2O2/c1-24-9-6-21-17-5-3-14(25(10-7-22)11-8-23)19(21)15(24)12-13-2-4-16(26)20(27-17)18(13)21/h2-5,14-15,17,19,26H,6-12H2,1H3/t14-,15+,17-,19-,21+/m0/s1 |

Clé InChI |

GDCFYXHPIMXXNG-XSLRHLANSA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)N(CCCl)CCCl |

SMILES canonique |

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)N(CCCl)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)